6-Aminothymine: A Technical Guide to its Chemical Properties and Therapeutic Potential
6-Aminothymine: A Technical Guide to its Chemical Properties and Therapeutic Potential
Introduction: 6-Aminothymine, also known as 6-amino-5-methyluracil, is a modified pyrimidine nucleobase that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to the canonical DNA base thymine, coupled with the introduction of an amino group at the C6 position, imparts unique chemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 6-aminothymine, with a focus on its role as a modulator of enzymatic activity and its potential as a scaffold for novel therapeutics.
Chemical Structure and Properties
6-Aminothymine is a heterocyclic organic compound with the chemical formula C₅H₇N₃O₂.[1] Its structure consists of a pyrimidine ring with a methyl group at the C5 position and an amino group at the C6 position, in addition to the two keto groups characteristic of the uracil scaffold.
Nomenclature and Identifiers
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IUPAC Name: 6-amino-5-methyl-1H-pyrimidine-2,4-dione[1]
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Common Names: 6-Aminothymine, 6-Amino-5-methyluracil
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CAS Number: 15828-63-4[1]
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Molecular Weight: 141.13 g/mol [1]
Physicochemical Properties
| Property | 6-Aminothymine (Computed)[1] | Thymine (Experimental)[2] |
| Molecular Formula | C₅H₇N₃O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 141.13 g/mol | 126.11 g/mol |
| Melting Point | Not available | 316 °C |
| Water Solubility | Not available | 3820 mg/L (at 25 °C) |
| Topological Polar Surface Area | 84.2 Ų | 58.2 Ų |
| Hydrogen Bond Donors | 3 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
| LogP (Octanol-Water Partition Coefficient) | -1.1 | -0.62 |
The introduction of the amino group in 6-aminothymine is expected to increase its polarity and hydrogen bonding capacity compared to thymine, which would likely influence its solubility and melting point.
Tautomerism
Like other nucleobases, 6-aminothymine can exist in different tautomeric forms. The predominant form is the lactam (keto) tautomer. However, it can also exist in the lactim (enol) and amino-imino tautomeric forms. The equilibrium between these forms is influenced by the surrounding microenvironment, such as the solvent and pH. The ability to exist in different tautomeric states is crucial for its biological activity and molecular interactions.
Synthesis of 6-Aminothymine
While a definitive, step-by-step protocol for the synthesis of 6-aminothymine is not extensively detailed in readily accessible literature, the general approach for synthesizing 6-aminouracil derivatives involves the condensation of a urea or thiourea derivative with a suitable three-carbon precursor, such as a β-keto ester or a malonic acid derivative.
A plausible synthetic route, based on the synthesis of related compounds, would involve the condensation of urea with ethyl 2-cyanopropanoate in the presence of a base like sodium ethoxide. This reaction would form the pyrimidine ring, followed by the introduction of the amino group.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 6-aminothymine.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 6-aminothymine is not widely published. However, the expected spectral characteristics can be inferred based on its structure and comparison with related compounds like thymine.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the N-H protons of the pyrimidine ring, and the amino group protons. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.
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¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms in the molecule, including the methyl carbon, the two carbonyl carbons, and the two sp² hybridized carbons of the pyrimidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the amino and amide groups, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-aminothymine (141.13 m/z). Fragmentation patterns would likely involve the loss of small molecules such as HNCO, CO, and cleavage of the pyrimidine ring.
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UV-Vis Spectroscopy: Similar to other pyrimidine bases, 6-aminothymine is expected to exhibit strong absorbance in the UV region, typically around 260 nm, due to the π → π* electronic transitions within the aromatic pyrimidine ring.
Biological Activity and Mechanism of Action
The primary biological activity of 6-aminothymine reported in the literature is its role as an inhibitor of thymidine phosphorylase (TP).[3]
Inhibition of Thymidine Phosphorylase
Thymidine phosphorylase is an enzyme that plays a crucial role in nucleoside metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. This enzyme is also identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a key angiogenic factor.[4][5]
The overexpression of thymidine phosphorylase has been observed in various solid tumors and is associated with poor prognosis.[4] By catalyzing the formation of 2-deoxyribose-1-phosphate, which is subsequently converted to the angiogenesis-inducing factor 2-deoxy-D-ribose, TP promotes the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6]
6-Aminothymine acts as an inhibitor of this enzyme, thereby blocking the degradation of thymidine and other nucleosides.[3] The precise mechanism of inhibition is believed to involve the binding of 6-aminothymine to the active site of thymidine phosphorylase, preventing the natural substrate from binding. The amino group at the C6 position is likely crucial for this inhibitory activity, potentially forming key hydrogen bonds within the enzyme's active site.
Thymidine Phosphorylase Inhibition Pathway:
Caption: Mechanism of thymidine phosphorylase inhibition by 6-aminothymine.
Applications in Research and Drug Development
The ability of 6-aminothymine to inhibit thymidine phosphorylase makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer agents.
Anticancer Drug Development
By inhibiting tumor-associated angiogenesis, 6-aminothymine and its derivatives have the potential to suppress tumor growth and metastasis.[4] The 6-aminouracil scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] This makes 6-aminothymine an attractive starting point for the design of libraries of compounds with potential therapeutic activities, including antiviral and anti-inflammatory properties.[7][8]
Research Tool
As a selective inhibitor, 6-aminothymine can be used as a chemical probe to study the physiological and pathological roles of thymidine phosphorylase in various biological processes beyond cancer, such as inflammation and wound healing.
Safety and Handling
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Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[9][10]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9]
It is crucial to consult a specific Safety Data Sheet (SDS) for 6-aminothymine from the supplier before handling.
Conclusion
6-Aminothymine is a chemically and biologically significant molecule with established activity as an inhibitor of thymidine phosphorylase. This property positions it as a valuable lead compound for the development of novel anti-angiogenic and anti-cancer therapies. While further research is needed to fully elucidate its pharmacological profile, including detailed mechanistic studies and the acquisition of comprehensive experimental data, the 6-aminouracil scaffold holds considerable promise for future drug discovery efforts.
References
Sources
- 1. 6-Aminothymine | C5H7N3O2 | CID 65245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Amino Acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
